molecular formula C11H13N3O2 B12122107 (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B12122107
M. Wt: 219.24 g/mol
InChI Key: IHRMLUPHMMGILL-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic amine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole core, a privileged scaffold known for its metabolic stability and bioisosteric properties, which is substituted with a methyl group at the 5-position and a (2-methoxyphenyl)methanamine moiety at the 3-position . The structural hybridity of this compound combines the robust oxadiazole ring with a methoxyphenyl group, a combination that may enhance binding affinity in target interactions and is frequently explored for Central Nervous System (CNS)-targeted applications . The integration of the 1,2,4-oxadiazole pharmacophore is particularly valuable in the design of novel bioactive molecules, as this scaffold is investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . Recent scientific literature highlights the relevance of the oxadiazole chemotype in pioneering research, such as the development of novel inhibitors for tuberculosis treatment, underscoring its ongoing importance in addressing current therapeutic challenges . The synthetic versatility of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine allows for further functionalization, making it a valuable and flexible intermediate for hit-to-lead optimization campaigns and the development of novel chemical entities . For practical laboratory use, this compound is also available in a salt form, (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1306606-21-2), which can offer improved solubility and handling characteristics . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

InChI

InChI=1S/C11H13N3O2/c1-7-13-11(14-16-7)10(12)8-5-3-4-6-9(8)15-2/h3-6,10H,12H2,1-2H3

InChI Key

IHRMLUPHMMGILL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=C2OC)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Amidoxime Preparation :

    • 2-Methoxybenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water at 80°C for 12 hours to yield 2-methoxybenzamidoxime.

    • Key parameter : Excess hydroxylamine (1.5 eq.) ensures complete conversion, with yields >90%.

  • Cyclization :

    • The amidoxime undergoes cyclodehydration with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in dimethyl sulfoxide (DMSO) containing 1.2 eq. NaOH at 25°C.

    • Side reactions : Competing hydrolysis of the carbonyl chloride is mitigated by maintaining anhydrous conditions.

Table 1: Cyclization Conditions and Yields

ReactantSolventBaseTemperatureYieldSource
2-MethoxybenzamidoximeDMSONaOH25°C78%
2-MethoxybenzamidoximeDMFK2CO360°C65%

Intramolecular Aza-Wittig Reaction

The aza-Wittig reaction enables one-pot synthesis by coupling iminophosphorane intermediates with carbonyl groups. This method avoids isolation of sensitive intermediates, enhancing efficiency.

Protocol Overview

  • Iminophosphorane Formation :

    • 2-Methoxyphenyl isocyanide reacts with triphenylphosphine in tetrahydrofuran (THF) to generate the iminophosphorane.

  • Cyclization :

    • The intermediate reacts with 5-methyl-1,3,4-oxadiazole-2-carbaldehyde in THF at reflux (66°C) for 6 hours.

    • Catalyst : 10 mol% CuI accelerates the reaction, reducing time to 3 hours.

Critical Considerations :

  • Solvent polarity : THF outperforms dichloromethane due to better solubility of intermediates.

  • Yield : 82–85% with >95% purity by HPLC.

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs) streamline synthesis by combining three or more reactants in a single step. The Ugi-azide reaction has been adapted for this compound.

Ugi-Azide Reaction Protocol

  • Reactants :

    • 2-Methoxybenzaldehyde, 5-methyl-1,3,4-oxadiazole-2-amine, tert-butyl isocyanide, and trimethylsilyl azide.

  • Conditions :

    • Methanol, 50°C, 24 hours.

  • Post-Reaction Modification :

    • Acidic hydrolysis (HCl/MeOH) removes the tert-butyl group, yielding the primary amine.

Advantages :

  • Atom economy : 85% efficiency.

  • Scalability : Demonstrated at 100-g scale with consistent yields (80–82%).

Industrial-Scale Production Methods

Patented processes emphasize cost-effectiveness and minimal waste. A 2025 patent describes a continuous-flow system for large-scale synthesis.

Key Steps in Flow Chemistry:

  • Amidoxime Synthesis :

    • Continuous hydroxylamine addition to 2-methoxybenzonitrile in a microreactor (residence time: 20 min).

  • Cyclization :

    • In-line mixing with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride and NaOH in DMSO.

  • Purification :

    • Centrifugal partition chromatography removes unreacted starting materials.

Table 2: Industrial vs. Lab-Scale Yields

ParameterLab-ScaleIndustrial (Flow)
Yield78%85%
Reaction Time6 hours45 minutes
Solvent Consumption500 mL/g50 mL/g

Purification and Characterization

Final purification typically employs column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol/water.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H), 6.98 (d, J = 8.4 Hz, 2H), 3.89 (s, 3H), 2.51 (s, 3H).

  • HRMS : m/z [M+H]⁺ calc. 276.1345, found 276.1348 .

Chemical Reactions Analysis

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carboxylic acids can lead to the formation of amides, while reactions with aldehydes can produce imines .

Scientific Research Applications

Antiglycation Activity

One of the prominent applications of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is its antiglycation activity . This activity is crucial in preventing the formation of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes and cardiovascular disorders. The compound inhibits the crosslinking of proteins by reacting with amino groups, thus mitigating oxidative damage associated with AGE accumulation.

Antidiabetic Potential

The compound's mechanism as an antidiabetic agent is primarily linked to its antiglycation properties. By reducing AGEs' formation, it may contribute to improved glycemic control and protection against diabetic complications. This positions it as a promising candidate for further development in diabetes management therapies.

Medicinal Chemistry

In medicinal chemistry, the compound has been studied for its potential therapeutic effects beyond diabetes. Its structural features allow it to interact with various biological targets, making it a candidate for further exploration in drug development.

Case Studies

Several studies have highlighted the potential applications of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine:

  • Antiglycation Research : Studies have demonstrated significant antiglycation activity in vitro, suggesting that this compound could be developed into a therapeutic agent for managing diabetic complications.
  • Diabetes Management : Animal studies have indicated that administration of this compound can lead to improved glycemic control and reduced oxidative stress markers associated with diabetes.
  • Comparative Studies : Research comparing this compound with other oxadiazole derivatives has shown that it possesses superior bioactivity due to its unique structural characteristics.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The following table summarizes key structural analogs and their pharmacological/physicochemical properties:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Pharmacological Data Selectivity (D3 vs. D2/D1) References
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine 2-OCH₃ 245.28 Not explicitly reported; inferred high D3 affinity N/A
Compound 22 () 3-OCH₃ (meta-methoxy) 245.28 D3 Ki = 0.96 nM >15,000 (D3/D2)
Compound 23 () 3-OCH₃ (meta-methoxy) 245.28 D3 Ki = 0.53 nM >15,000 (D3/D2)
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine 2-F 233.22 No direct data; fluorine enhances lipophilicity N/A
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine 4-Cl 243.69 No direct data; chloro group may improve target engagement N/A
(2-Trifluoromethoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine 2-OCF₃ 299.24 Enhanced metabolic stability due to trifluoromethoxy group N/A

Key Observations :

  • Substituent Position: Meta-methoxy analogs (Compounds 22/23) exhibit nanomolar affinity for the D3 receptor, suggesting that substituent position (meta vs. ortho) significantly impacts binding . The ortho-methoxy group in the target compound may sterically hinder receptor interactions compared to meta-substituted derivatives.
  • Hydrochloride Salts : Many analogs, including the target compound, are stabilized as hydrochloride salts to enhance aqueous solubility and crystallinity .

Selectivity and Receptor Binding

Compounds 22 and 23 (meta-methoxy derivatives) demonstrate exceptional selectivity (>15,000-fold) for the D3 receptor over D2 and D1 subtypes, attributed to optimal steric and electronic complementarity with the D3 receptor’s hydrophobic pocket .

Biological Activity

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthetic methods, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • IUPAC Name : (2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

The compound features a methanamine group linked to a 5-methyl-1,2,4-oxadiazole moiety and a 2-methoxyphenyl group. The oxadiazole ring is notable for its diverse biological activities, while the methoxyphenyl group enhances solubility and interaction with biological targets.

Antiglycation Activity

Research has demonstrated that (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine exhibits significant antiglycation activity , which is crucial in preventing the formation of advanced glycation end-products (AGEs). AGEs are implicated in various diseases such as diabetes and cardiovascular disorders. The compound inhibits the crosslinking of proteins by reacting with amino groups, thus mitigating oxidative damage associated with AGE accumulation.

Antidiabetic Potential

The compound's mechanism as an antidiabetic agent is primarily linked to its antiglycation properties. By reducing AGEs' formation, it may contribute to improved glycemic control and protection against diabetic complications. This activity positions it as a promising candidate for further development in diabetes management therapies.

Synthetic Methods

The synthesis of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves:

  • Reagents : Amidoximes and isatoic anhydrides are commonly used.
  • Conditions : Reactions are often conducted in a NaOH-DMSO medium at ambient temperature.
  • Yield : The synthesis generally yields the desired product efficiently.

In Vitro Studies

A study highlighted the compound's effectiveness against various cancer cell lines through its antiproliferative activity. The cytotoxicity was evaluated using the MTT assay against human cancer cell lines such as HCT-116 and PC-3 .

Cell LineIC50 (µM)Biological Activity
HCT-11613.62Antitumor
PC-321.74Antitumor

Structure–Activity Relationship (SAR)

The SAR studies indicate that substituents on the oxadiazole ring significantly influence biological activity. Electron-withdrawing groups enhance the compound's reactivity and efficacy against various biological targets .

Comparison with Related Compounds

Compound NameMolecular FormulaBiological ActivityUnique Features
5-Methyl-1,3,4-thiadiazoleC₅H₅N₃SAntimicrobialContains thiadiazole instead of oxadiazole
2-MethoxybenzamideC₉H₁₁N₃OAnalgesic and anti-inflammatorySimilar methoxy structure
1,3,4-Oxadiazole DerivativesVariesAntitumor and antiviralVariations in substituents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, and how can purity be maximized?

  • Methodology : Multi-step synthesis is typical, involving cyclization of precursors such as nitriles and hydroxylamine derivatives. Key steps include:

  • Formation of the oxadiazole ring via cyclization under reflux conditions with catalysts (e.g., palladium or copper) .
  • Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Solvents like ethanol or dichloromethane are often used to optimize yield .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm the methoxyphenyl and oxadiazole ring substituents .
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if single crystals are obtainable) to resolve bond angles and spatial arrangement .

Q. What preliminary biological activities have been reported for similar oxadiazole derivatives?

  • Methodology : Screen for:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Anti-inflammatory effects : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • CNS modulation : In vitro receptor binding studies (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

  • Methodology :

  • Perform pharmacokinetic profiling to assess bioavailability and metabolic stability (e.g., liver microsome assays) .
  • Use molecular dynamics simulations to evaluate target binding affinity under physiological conditions .
  • Compare results with structurally analogous compounds (e.g., fluorophenyl-oxadiazoles) to identify substituent-specific effects .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases or GPCRs) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity .
  • ADMET prediction : Tools like SwissADME to forecast absorption and toxicity .

Q. How can synthetic yield be improved without compromising stereochemical integrity?

  • Methodology :

  • Optimize reaction conditions (temperature, solvent polarity) using design-of-experiments (DoE) approaches .
  • Employ flow chemistry for precise control over reaction kinetics and scalability .
  • Monitor intermediates via HPLC to detect byproducts early .

Q. What strategies address the compound’s stability and solubility limitations in aqueous media?

  • Methodology :

  • Salt formation : Hydrochloride salts improve solubility (e.g., as seen in oxadiazole-amine derivatives) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Co-solvent systems : Use PEG or cyclodextrins to stabilize the compound in solution .

Key Research Gaps and Future Directions

  • Mechanistic studies : Use CRISPR-edited cell lines to identify gene targets affected by the compound .
  • Enantiomer separation : Develop chiral HPLC methods to isolate active stereoisomers .
  • Toxicity profiling : Long-term in vivo studies to assess hepatotoxicity and neurotoxicity .

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